molecular formula C19H23ClN2O2 B5088936 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol CAS No. 6108-09-4

2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol

Cat. No. B5088936
CAS RN: 6108-09-4
M. Wt: 346.8 g/mol
InChI Key: FHOXHLNJQGNWRP-UHFFFAOYSA-N
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Description

2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 1996 by scientists at Pfizer and has since been studied for its potential use in cancer treatment.

Mechanism of Action

2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol targets the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell growth and survival. It competes with ATP for binding to the kinase domain, leading to inhibition of its activity. This results in decreased proliferation and increased apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been shown to have a selective inhibitory effect on EGFR tyrosine kinase activity, with minimal effects on other kinases. It has been shown to inhibit the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell proliferation and survival. In animal studies, 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been shown to inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is its specificity for EGFR tyrosine kinase, which allows for targeted inhibition of cancer cell growth. It has also been shown to have a low toxicity profile in animal studies. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have developed resistance to EGFR inhibitors.

Future Directions

There are several future directions for research on 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or radiation. Another direction is to study its effectiveness in patient-derived tumor models, which may better mimic the complexity of human tumors. Additionally, further research is needed to identify biomarkers that can predict response to 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol and other EGFR inhibitors.

Synthesis Methods

2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is synthesized through a multi-step process starting with 4-methoxyphenol and 3-chlorobenzylamine. The two compounds are reacted together in the presence of hydrochloric acid to form the intermediate 4-(3-chlorobenzyl)-1-piperazinyl-4-methoxyphenol. This intermediate is then reacted with formaldehyde and sodium borohydride to produce 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol. The final product is purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of EGFR, a protein that is overexpressed in many types of cancer. Inhibition of EGFR has been shown to slow down cancer cell growth and induce apoptosis, or programmed cell death. 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been tested in various cancer cell lines and animal models, showing promising results in inhibiting tumor growth.

properties

IUPAC Name

2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-24-18-5-6-19(23)16(12-18)14-22-9-7-21(8-10-22)13-15-3-2-4-17(20)11-15/h2-6,11-12,23H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOXHLNJQGNWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387301
Record name 2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6108-09-4
Record name 2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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